molecular formula C26H23NO4 B11585688 N-(2-benzoyl-1-benzofuran-3-yl)-2-(2,3-dimethylphenoxy)propanamide

N-(2-benzoyl-1-benzofuran-3-yl)-2-(2,3-dimethylphenoxy)propanamide

Cat. No.: B11585688
M. Wt: 413.5 g/mol
InChI Key: VUEFDCLLNSSZMN-UHFFFAOYSA-N
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Description

“N-(2-benzoyl-1-benzofuran-3-yl)-2-(2,3-dimethylphenoxy)propanamide” is a synthetic organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-benzoyl-1-benzofuran-3-yl)-2-(2,3-dimethylphenoxy)propanamide” typically involves multi-step organic reactions. One possible synthetic route could include:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate acetophenone derivative under acidic conditions.

    Benzoylation: The benzofuran core can then be benzoylated using benzoyl chloride in the presence of a base such as pyridine.

    Amidation: The final step involves the reaction of the benzoylated benzofuran with 2-(2,3-dimethylphenoxy)propanoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

“N-(2-benzoyl-1-benzofuran-3-yl)-2-(2,3-dimethylphenoxy)propanamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzofuran ring or the phenoxy group, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “N-(2-benzoyl-1-benzofuran-3-yl)-2-(2,3-dimethylphenoxy)propanamide” involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity.

    Signal Transduction: The compound may affect signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds like 2-benzoylbenzofuran and 3-benzoylbenzofuran.

    Phenoxypropanamides: Compounds like 2-(2,3-dimethylphenoxy)propanoic acid derivatives.

Uniqueness

“N-(2-benzoyl-1-benzofuran-3-yl)-2-(2,3-dimethylphenoxy)propanamide” is unique due to its specific structural features, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C26H23NO4

Molecular Weight

413.5 g/mol

IUPAC Name

N-(2-benzoyl-1-benzofuran-3-yl)-2-(2,3-dimethylphenoxy)propanamide

InChI

InChI=1S/C26H23NO4/c1-16-10-9-15-21(17(16)2)30-18(3)26(29)27-23-20-13-7-8-14-22(20)31-25(23)24(28)19-11-5-4-6-12-19/h4-15,18H,1-3H3,(H,27,29)

InChI Key

VUEFDCLLNSSZMN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC(C)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=CC=C4)C

Origin of Product

United States

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